5-Isopropoxypicolinaldehyde
Overview
Description
5-Isopropoxypicolinaldehyde is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is a derivative of picolinaldehyde, featuring an isopropoxy group at the 5-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypicolinaldehyde typically involves the reaction of picolinaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group at the 5-position of the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 5-Isopropoxypicolinic acid.
Reduction: 5-Isopropoxypicolinyl alcohol.
Substitution: Products depend on the nucleophile used, such as 5-alkoxypicolinaldehyde derivatives.
Scientific Research Applications
5-Isopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Isopropoxypicolinaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The compound’s molecular targets and pathways are largely determined by the specific reactions it undergoes in different contexts .
Comparison with Similar Compounds
Picolinaldehyde: Lacks the isopropoxy group, making it less sterically hindered.
5-Methoxypicolinaldehyde: Features a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
5-Ethoxypicolinaldehyde: Contains an ethoxy group, providing different steric and electronic properties.
Uniqueness: 5-Isopropoxypicolinaldehyde is unique due to the presence of the isopropoxy group, which influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
5-propan-2-yloxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)10-5-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIRUXLEHGHHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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